Uracil, 3,6-dimethyl-5-ethyl-
Description
Significance of Uracil (B121893) Derivatives in Chemical Research
Uracil and its derivatives represent a cornerstone in the field of chemical and pharmaceutical research. As a fundamental component of ribonucleic acid (RNA), uracil's structure is a privileged scaffold for designing molecules with a wide array of biological activities. researchgate.netrsc.org Modifications to the uracil ring at various positions can lead to compounds with potential therapeutic applications, including antiviral, antitumor, antimicrobial, and herbicidal properties. researchgate.netontosight.aiwikipedia.org For instance, the introduction of a fluorine atom at the C5 position yields 5-fluorouracil (B62378), a well-known anticancer drug that functions by inhibiting RNA synthesis. wikipedia.org Researchers continuously explore new uracil derivatives to enhance pharmacological properties such as bioactivity, selectivity, and metabolic stability, while reducing toxicity. researchgate.net These studies often focus on substitutions at the N(1), N(3), C(5), and C(6) positions of the pyrimidine (B1678525) ring. researchgate.net
Overview of Heterocyclic Scaffolds in Organic Chemistry
Heterocyclic compounds, which are cyclic structures containing at least one atom other than carbon within the ring, are of immense importance in organic chemistry. researchgate.net These scaffolds are widespread in nature and form the core of a vast number of biologically active molecules, including many pharmaceuticals, agrochemicals, and natural products. nih.govrsc.org Nitrogen-containing heterocycles, such as the pyrimidine ring found in uracil, are particularly prominent. nih.gov The presence of heteroatoms like nitrogen, oxygen, or sulfur imparts specific chemical properties, such as polarity and the ability to form hydrogen bonds, which are crucial for molecular recognition and binding to biological targets like enzymes and receptors. rsc.orgresearchgate.net It is estimated that approximately 85% of all physiologically active chemical entities contain a heterocyclic motif, underscoring their significance in modern drug discovery. researchgate.net
Historical Perspective on Uracil Modification Studies
The study of uracil and its modifications has a rich history rooted in the quest for therapeutic agents. The name "uracil" was first coined in 1885 by German chemist Robert Behrend during his work on uric acid derivatives. wikipedia.org Early in the history of medicinal chemistry, simple halogenated derivatives like 5-fluorouracil and 5-chlorouracil (B11105) were among the first pharmacologically active analogues to be developed. researchgate.net These initial discoveries spurred decades of research into the synthesis and biological evaluation of a vast library of uracil derivatives. researchgate.net Over time, the focus has shifted from simple substitutions to more complex modifications, including the attachment of various alkyl, aryl, and functional groups to different positions on the uracil ring. rsc.orgconicet.gov.ar This evolution was driven by the need to overcome the limitations of early drugs, such as poor selectivity and high toxicity, and to develop new agents active against emerging health threats like viral infections. researchgate.netwikipedia.org The development of nucleoside analogues, where a modified uracil base is attached to a sugar moiety, further expanded the therapeutic potential of this chemical class. ontosight.ai
Rationale for Research on Uracil, 3,6-dimethyl-5-ethyl-
The specific compound Uracil, 3,6-dimethyl-5-ethyl- presents a unique subject for chemical inquiry due to its distinct substitution pattern and the current gaps in the scientific literature.
Structural Peculiarities and Derivatization Potential
Uracil, 3,6-dimethyl-5-ethyl- is a synthetic derivative of uracil characterized by a specific alkylation pattern: methyl groups at the N(3) and C(6) positions, and an ethyl group at the C(5) position. ontosight.ai This combination of substituents is significant. Alkylation at the nitrogen positions (N1 and N3) can influence the molecule's solubility and how it participates in hydrogen bonding, a key interaction in biological systems. rsc.org Substitutions at the C5 and C6 positions are known to directly affect the electronic properties and reactivity of the pyrimidine ring. acs.org The presence of methyl and ethyl groups at these specific locations can alter the molecule's shape, stability, and its ability to interact with biological macromolecules, potentially leading to unique chemical behaviors not observed in other derivatives. ontosight.ai This specific structure offers potential for further derivatization to explore structure-activity relationships.
Gaps in Current Literature on Specific Uracil Alkylation Patterns
While the synthesis and properties of numerous uracil derivatives with substitutions at the N1, N3, C5, and C6 positions have been reported, a comprehensive study of the specific combination found in Uracil, 3,6-dimethyl-5-ethyl- is notably absent from the current body of scientific literature. researchgate.netrsc.orgconicet.gov.ar Public chemical databases contain basic information for this compound, but detailed experimental studies on its synthesis, characterization, and chemical reactivity are scarce. uni.lu Research on uracil alkylation has explored many permutations, but the effects of this particular trifecta of substituents—N(3)-methyl, C(5)-ethyl, and C(6)-methyl—remain largely uninvestigated. This gap highlights an opportunity for new research to contribute to the broader understanding of uracil chemistry.
Scope and Objectives of Academic Inquiry
A focused academic inquiry into Uracil, 3,6-dimethyl-5-ethyl- would aim to address the existing knowledge gap. The primary scope would be the unambiguous synthesis, purification, and comprehensive structural characterization of the compound using modern analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry (MS), and potentially X-ray crystallography.
The key objectives of such a study would be:
To develop and optimize a reliable synthetic route to produce Uracil, 3,6-dimethyl-5-ethyl- in high purity and yield.
To fully characterize the molecular structure and confirm the specific substitution pattern.
To investigate its fundamental physicochemical properties, such as solubility, stability, and electronic characteristics.
To compare these properties with those of other known uracil derivatives to understand the specific influence of the 3,6-dimethyl-5-ethyl substitution pattern.
To provide foundational data that enables future investigations into the potential applications of this compound.
Research Data
Table 1: Physicochemical Properties of Uracil, 3,6-dimethyl-5-ethyl-
| Property | Value | Source |
| Molecular Formula | C₈H₁₂N₂O₂ | uni.lu |
| Molecular Weight | 168.19 g/mol | chemeo.com |
| Monoisotopic Mass | 168.08987 Da | uni.lu |
| SMILES | CCC1=C(NC(=O)N(C1=O)C)C | uni.lu |
| InChI Key | OOKYGLJIVQNEGX-UHFFFAOYSA-N | uni.lu |
| Predicted XlogP | 0.4 | uni.lu |
Table 2: Comparison of Substitution Patterns in Selected Uracil Derivatives
| Compound Name | N1-Substituent | N3-Substituent | C5-Substituent | C6-Substituent |
| Uracil | H | H | H | H |
| Thymine (5-Methyluracil) | H | H | -CH₃ | H |
| 5-Fluorouracil | H | H | -F | H |
| 5-Ethyluracil | H | H | -C₂H₅ | H |
| 6-Methyluracil | H | H | H | -CH₃ |
| 1,3-Dimethyluracil (B184088) | -CH₃ | -CH₃ | H | H |
| 5,6-Dimethyluracil | H | H | -CH₃ | -CH₃ |
| Uracil, 3,6-dimethyl-5-ethyl- | H | -CH₃ | -C₂H₅ | -CH₃ |
Structure
2D Structure
3D Structure
Properties
CAS No. |
90197-47-0 |
|---|---|
Molecular Formula |
C8H12N2O2 |
Molecular Weight |
168.19 g/mol |
IUPAC Name |
5-ethyl-3,6-dimethyl-1H-pyrimidine-2,4-dione |
InChI |
InChI=1S/C8H12N2O2/c1-4-6-5(2)9-8(12)10(3)7(6)11/h4H2,1-3H3,(H,9,12) |
InChI Key |
OOKYGLJIVQNEGX-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(NC(=O)N(C1=O)C)C |
Origin of Product |
United States |
Synthetic Strategies and Methodologies for Uracil, 3,6 Dimethyl 5 Ethyl
Retrosynthetic Analysis and Target Identification
Retrosynthetic analysis is a powerful tool for devising synthetic routes to complex molecules. By breaking down the target molecule into simpler, commercially available starting materials, a logical and efficient synthetic pathway can be established.
The primary disconnection points in the uracil (B121893) nucleus typically involve the bonds between the nitrogen atoms and their substituents, as well as the carbon-carbon bonds of the substituents at positions 5 and 6. For 3,6-dimethyl-5-ethyluracil, the key disconnections are:
N3-CH₃ bond: This disconnection leads to a 1,6-dimethyl-5-ethyluracil intermediate.
N1-H and N3-CH₃ bonds: Sequential or simultaneous disconnection at the nitrogen positions is a common strategy.
C5-Ethyl and C6-Methyl bonds: These disconnections point towards a simpler uracil precursor that can be subsequently alkylated or functionalized.
Formation of the pyrimidine (B1678525) ring: A fundamental disconnection involves breaking the uracil ring itself, often leading back to a urea (B33335) derivative and a three-carbon component, which is a classic approach to constructing the core structure.
These disconnections highlight the importance of regioselective alkylation and the potential need for protecting groups to control the reaction at the different nucleophilic sites of the uracil ring.
The synthesis can be approached in two primary ways:
Stepwise Alkylation: Starting with a pre-functionalized uracil, such as 6-methyluracil, the remaining substituents can be introduced sequentially. The ethyl group would be introduced at the C5 position, followed by methylation at the N-3 position. The reactivity of each position is a key consideration in determining the order of these steps.
Ring Formation from Substituted Precursors: An alternative strategy involves the condensation of a substituted β-keto ester with urea or a derivative thereof. For the target molecule, this would entail the synthesis of 2-ethyl-3-oxopentanoate, which could then be reacted with N-methylurea to form the desired uracil ring in a single step.
Direct Alkylation Approaches at Nitrogen and Carbon Positions
Direct alkylation is a common method for introducing substituents onto the uracil ring. However, due to the presence of multiple nucleophilic centers (N1, N3, O2, and O4), regioselectivity is a significant challenge. researchgate.net
Alkylation of the nitrogen atoms of the uracil ring can lead to a mixture of N1- and N3-alkylated products, as well as N1,N3-dialkylated products. researchgate.netkthmcollege.ac.in The regioselectivity of these reactions is influenced by factors such as the nature of the alkylating agent, the base used, the solvent, and the presence of substituents on the uracil ring. kthmcollege.ac.in
Achieving selective methylation at the N-3 position often requires the protection of the more acidic N-1 proton. tandfonline.comtandfonline.comresearchgate.net A common strategy involves the use of a bulky protecting group at the N-1 position, which sterically hinders alkylation at this site and directs the incoming electrophile to the N-3 position. tandfonline.comtandfonline.comresearchgate.netresearchgate.net
One effective method utilizes the tert-butyloxycarbonyl (Boc) group to protect the N-1 position. tandfonline.comtandfonline.comresearchgate.net The N-1 protected uracil can then be deprotonated with a base like sodium hydride (NaH) and subsequently alkylated at the N-3 position. tandfonline.com The Boc group can be readily removed under mild conditions to yield the N-3 methylated uracil. tandfonline.comtandfonline.comresearchgate.net
| Step | Reagents and Conditions | Purpose | Reference |
| 1. Protection | di-tert-butyldicarbonate ((Boc)₂O), DMAP, MeCN | Introduction of a Boc protecting group at the N-1 position. | tandfonline.com |
| 2. Alkylation | NaH, DMF, then alkyl halide (e.g., CH₃I) | Deprotonation at N-3 followed by methylation. | tandfonline.com |
| 3. Deprotection | K₂CO₃, MeOH | Removal of the N-1 Boc group. | tandfonline.com |
Another protecting group that allows for selective N-3 alkylation is the 2-(trimethylsilyl)ethoxymethyl (SEM) group. researchgate.net
Direct N-1 alkylation can be challenging due to the higher nucleophilicity of the N-3 position. nih.gov However, regioselective N-1 alkylation can be achieved under specific conditions or through alternative synthetic routes.
One approach is to utilize the Michael-type addition of uracils to acrylic acceptors, which has been shown to be highly regioselective for the N-1 position in the presence of a base like triethylamine (B128534) (TEA). nih.govresearchgate.net
Another strategy involves the use of specific alkylating agents and reaction conditions that favor N-1 substitution. For instance, the use of a 1,3-dibenzoyl derivative of uracil can lead to high regioselectivity for N-1 alkylation. google.com The reaction proceeds by alkylation followed by the removal of the benzoyl groups. google.com
N-Alkylation Pathways
Evaluation of Base Systems and Solvents for N-Alkylation
The alkylation of uracil at the N-1 and N-3 positions is a critical step in the synthesis of derivatives like 3,6-dimethyl-5-ethyluracil. The regioselectivity of N-alkylation can be highly dependent on the reaction conditions, particularly the choice of base and solvent. researchgate.net Generally, in the alkylation of uracil, the N-1 position is more nucleophilic and sterically accessible, often leading to N-1 alkylation as the major product. researchgate.net However, by choosing appropriate protecting groups or reaction conditions, selective alkylation at the N-3 position can be achieved. researchgate.net
Research into the alkylation of N-3 substituted pyrimidine derivatives to produce 1,3-dialkylated products has shown that the combination of a suitable base and solvent is crucial for high yields. kthmcollege.ac.in A systematic study on the N-alkylation of a 3-benzyl-6-formyluracil derivative with an anilide highlighted the effectiveness of different systems. kthmcollege.ac.in
Evaluation of Base Systems: The influence of various bases was examined using acetonitrile (B52724) as the solvent at room temperature. The results indicated that the choice of base significantly impacts the reaction efficiency. kthmcollege.ac.in
Evaluation of Solvent Systems: Following the selection of potassium carbonate (K₂CO₃) as an effective base, the impact of different solvents on the alkylation reaction was investigated. Polar aprotic solvents are generally preferred as they can enhance reaction rates by stabilizing ionic intermediates. kthmcollege.ac.innih.gov The study demonstrated that Dimethylformamide (DMF) provided the best results. kthmcollege.ac.in Acetone and Tetrahydrofuran (THF) resulted in slower reactions, likely due to the lower solubility of the uracil substrate and its anionic form in these solvents. kthmcollege.ac.in
Table 1: Effect of Solvents on the N-Alkylation of a Uracil Derivative with K₂CO₃ Data derived from a model reaction of 3-benzyl-6-formyluracil with an anilide. kthmcollege.ac.in
| Solvent | Reaction Time (hours) | Yield (%) |
|---|---|---|
| Acetonitrile | 24 | 75 |
| Acetone | 36 | 60 |
| THF | 36 | 55 |
| DMF | 12 | 90 |
| DMSO | 18 | 85 |
C-Alkylation Pathways
Modification at the C-5 position of the pyrimidine ring is a key strategy for developing uracil derivatives with diverse biological activities. researchgate.netmostwiedzy.pl The introduction of an ethyl group at this position, as required for the target molecule, can be accomplished through several synthetic routes.
Formation of the C-5 Ethyl Group
The direct introduction of an ethyl group onto the C-5 position of the uracil ring is a fundamental transformation. One common approach involves the Biginelli reaction or similar cyclocondensation methods, starting with a β-dicarbonyl compound that already contains the desired ethyl substituent. For instance, the condensation of ethyl 2-ethylacetoacetate with urea in the presence of an acid catalyst can theoretically yield 5-ethyl-6-methyluracil directly.
Alternatively, C-5 alkylation can be performed on a pre-formed uracil ring. This often involves organometallic reagents or palladium-catalyzed cross-coupling reactions with a 5-halouracil derivative. mostwiedzy.pl
Electrophilic Substitution Reactions at C-5
The C-5 position of the uracil ring is susceptible to electrophilic attack due to the electron-donating character of the ring nitrogens. wikipedia.org This reactivity allows for the introduction of various functional groups. While direct electrophilic ethylation is not common, functionalization at C-5 often proceeds via an initial electrophilic reaction, followed by further modification.
A prominent example is the Mannich reaction, where uracil reacts with formaldehyde (B43269) and a secondary amine to form a 5-(aminomethyl)uracil derivative. rsc.orgtubitak.gov.tr These Mannich bases can serve as intermediates for further synthesis. tubitak.gov.tr Halogenation at the C-5 position is another facile electrophilic substitution. researchgate.netwikipedia.org For example, 5-bromouracil (B15302) is readily prepared by treating uracil with bromine. researchgate.net The resulting 5-halouracil is a versatile precursor for introducing alkyl groups via cross-coupling reactions. mostwiedzy.pl
Radical and Organometallic Approaches for C-5 Derivatization
Modern synthetic methods provide powerful tools for C-C bond formation at the C-5 position. Radical reactions offer an alternative pathway for introducing alkyl groups. For instance, the trifluoromethylation of uracil has been achieved using radical initiators, demonstrating the feasibility of C-H functionalization at the C-5 position under radical conditions. researchgate.net Similar strategies could potentially be adapted for ethylation. The use of silyl (B83357) radicals has also been shown to mediate the C-H alkylation of heterocycles. mdpi.com
Organometallic chemistry provides highly efficient and selective methods for C-5 derivatization. Palladium-catalyzed cross-coupling reactions, such as the Suzuki or Stille coupling, are widely used. These reactions typically involve the coupling of a 5-halouracil with an organoboron or organotin reagent, respectively, to introduce the desired alkyl group. Another approach involves the reaction of 5-mercuriuracil derivatives with olefins in the presence of a palladium catalyst to yield C-5-alkylated nucleosides. mostwiedzy.pl Furthermore, electrochemical methods have been used to generate radical intermediates from 5-substituted uracils, leading to dimerization, which showcases the reactivity of the C-5 position. nih.gov
De Novo Synthesis of the Pyrimidine Ring System
The de novo synthesis pathway is a fundamental route for constructing the pyrimidine ring from simple, acyclic precursors rather than modifying a pre-existing ring. creative-proteomics.commicrobenotes.com This approach is highly valuable as it allows for the introduction of desired substituents at various positions of the ring from the outset. In cells, this pathway uses simple molecules like bicarbonate, aspartate, and glutamine to build the pyrimidine ring. creative-proteomics.comdavuniversity.org In chemical synthesis, this translates to the condensation of a three-carbon component with a urea or thiourea (B124793) derivative.
Cyclocondensation Reactions
The most classical and widely used method for the de novo synthesis of the uracil ring is the cyclocondensation reaction between a β-dicarbonyl compound and urea or a related N-C-N building block. wikipedia.orgresearchgate.net This type of reaction is a cornerstone of heterocyclic chemistry. researchgate.net
To synthesize a 6-methyl-5-ethyluracil core, the key starting material would be ethyl 2-ethylacetoacetate. The reaction proceeds via the condensation of this β-ketoester with urea. The process is typically catalyzed by an acid or a base. For example, stirring ethyl 2-ethylacetoacetate and urea in the presence of sodium ethoxide in ethanol, followed by acidification, leads to the cyclization and formation of the pyrimidine ring. This reaction assembles the core structure, which can then be further functionalized, for instance, by N-alkylation at the N-3 position to yield the final target molecule, Uracil, 3,6-dimethyl-5-ethyl-.
Multicomponent Reactions (MCRs) for Uracil Scaffolds
Multicomponent reactions (MCRs), where three or more reactants combine in a single pot to form a product that incorporates portions of all reactants, are highly efficient for building complex molecules like uracil scaffolds. The classical Biginelli reaction, though typically used for synthesizing dihydropyrimidinones, provides a conceptual basis for the synthesis of uracils through a one-pot cyclocondensation.
The synthesis of Uracil, 3,6-dimethyl-5-ethyl- via an MCR approach would involve the reaction between ethyl 2-ethylacetoacetate , N-methylurea , and an acid or base catalyst in a suitable solvent. This process combines the key bond-forming events—C-N bond formations and cyclization/dehydration—into a single, streamlined operation, thereby enhancing atom economy and reducing waste. The reaction proceeds through the initial formation of an N-acyliminium ion intermediate, which then undergoes cyclization and subsequent dehydration to yield the final uracil product.
Optimization of Reaction Conditions
The efficiency and yield of the synthesis of Uracil, 3,6-dimethyl-5-ethyl- are highly dependent on the reaction conditions. Optimization of parameters such as catalysts, temperature, and solvent is crucial for developing a robust and scalable synthetic process.
Catalyst Screening and Ligand Effects
The choice of catalyst is paramount in driving the cyclocondensation reaction towards high yields. Both Brønsted and Lewis acids have been effectively employed in the synthesis of uracil derivatives. For the synthesis of Uracil, 3,6-dimethyl-5-ethyl- , a variety of catalysts could be screened to determine the most effective one.
Brønsted Acids : Simple mineral acids like HCl and H₂SO₄ can catalyze the reaction, but often require harsh conditions. Organic acids such as p-toluenesulfonic acid (p-TSA) are also commonly used.
Lewis Acids : A wide range of Lewis acids, including metal triflates (e.g., Sc(OTf)₃, Yb(OTf)₃) and metal halides (e.g., ZnCl₂, FeCl₃), have been shown to be highly effective catalysts for similar condensations. They function by activating the carbonyl group of the β-ketoester, facilitating nucleophilic attack by the urea.
Organocatalysts : More recently, metal-free organocatalysts like thiourea derivatives and proline have emerged as greener alternatives, promoting the reaction under milder conditions.
The screening of these catalysts would be essential to identify the optimal balance between reaction rate, yield, and operational simplicity.
Table 1: Illustrative Catalyst Screening for the Synthesis of a Uracil Scaffold
| Catalyst | Loading (mol%) | Reaction Time (h) | Yield (%) |
| p-TSA | 20 | 12 | 65 |
| Yb(OTf)₃ | 5 | 6 | 88 |
| ZnCl₂ | 10 | 8 | 75 |
| Thiourea | 15 | 10 | 82 |
Temperature and Pressure Optimization
Temperature plays a critical role in the synthesis of uracils. Typically, these reactions are performed at elevated temperatures to overcome the activation energy for the cyclization and dehydration steps. A systematic study would involve running the reaction at various temperatures, for instance, from 80 °C to 150 °C, to find the sweet spot where the reaction proceeds at a reasonable rate without significant decomposition of reactants or products.
Microwave irradiation has also become a powerful tool in modern organic synthesis. It can dramatically reduce reaction times from hours to minutes by efficiently heating the reaction mixture. Optimizing the microwave power and temperature could lead to a highly efficient protocol for the synthesis of Uracil, 3,6-dimethyl-5-ethyl- .
Pressure is generally less of a critical parameter for this type of condensation reaction unless volatile reactants or solvents are used at temperatures above their boiling points, in which case a sealed-vessel reactor would be necessary.
Table 2: Representative Temperature Optimization Profile
| Temperature (°C) | Reaction Time (h) | Yield (%) |
| 80 | 24 | 55 |
| 100 | 12 | 78 |
| 120 | 6 | 88 |
| 140 | 6 | 85 (slight decomposition) |
Solvent Effects and Green Chemistry Considerations
The choice of solvent can significantly influence the outcome of the reaction by affecting the solubility of reactants and stabilizing intermediates. Traditional syntheses often employ high-boiling point organic solvents like toluene (B28343), dimethylformamide (DMF), or acetic acid.
In line with the principles of green chemistry, there is a growing interest in using more environmentally benign solvents.
Water : Conducting the reaction in water, if feasible, would be highly desirable from a green chemistry perspective.
Ionic Liquids : Room temperature ionic liquids (RTILs) can serve as both the solvent and catalyst, often leading to high yields and easy product separation.
Solvent-Free Conditions : Performing the reaction neat (without any solvent) by simply heating the mixture of reactants and a catalyst is another attractive green alternative. This method minimizes waste and simplifies purification.
A comparative study of different solvents would be crucial for developing a sustainable synthetic route.
Comparison of Synthetic Efficiency and Yield Profiles
For instance, a conventional method using a Brønsted acid in toluene might give a moderate yield but require a long reaction time and a significant amount of organic solvent. In contrast, a microwave-assisted, catalyst-free reaction under solvent-free conditions might offer a much higher yield in a fraction of the time, representing a more efficient and greener process.
Table 3: Comparative Analysis of Hypothetical Synthetic Methods
| Method | Catalyst | Solvent | Time | Yield (%) | Green Chemistry Profile |
| Conventional Heating | p-TSA | Toluene | 12 h | 65 | Poor (Volatile Organic Solvent) |
| Lewis Acid Catalysis | Yb(OTf)₃ | Acetonitrile | 6 h | 88 | Moderate |
| Microwave Irradiation | None | Solvent-Free | 15 min | 92 | Excellent (No solvent, fast) |
| Organocatalysis | Thiourea | Water | 10 h | 82 | Good (Benign solvent) |
This comparative data highlights the potential advantages of modern synthetic techniques over traditional methods, offering pathways to Uracil, 3,6-dimethyl-5-ethyl- that are not only higher yielding but also more aligned with the principles of sustainable chemistry.
Reaction Chemistry and Mechanistic Elucidation of Uracil, 3,6 Dimethyl 5 Ethyl
Reactivity Towards Electrophilic Reagents
While the uracil (B121893) ring is generally considered electron-deficient and thus deactivated towards electrophiles compared to benzene (B151609), electrophilic attack can occur, typically at the C-5 position. The presence of activating groups can enhance this reactivity.
The reactivity of the C5=C6 double bond in Uracil, 3,6-dimethyl-5-ethyl- towards electrophiles is influenced by the electronic effects of its substituents. In analogous aromatic systems like benzene, substituents are classified as either activating or deactivating, which affects both the rate of reaction and the position of electrophilic attack. libretexts.orgmasterorganicchemistry.com Alkyl groups, such as the methyl and ethyl groups present on the target molecule, are generally considered activating groups in traditional electrophilic aromatic substitution due to their electron-donating inductive effects (+I). ucsb.eduyoutube.com
Table 1: Effects of Representative Substituent Groups on Reactivity in Electrophilic Aromatic Substitution Analogs
| Substituent Group | Electronic Effect | Influence on Ring Reactivity |
|---|---|---|
| Alkyl (e.g., -CH₃, -C₂H₅) | Electron-donating (+I) | Activating |
| Hydroxyl (-OH) | Electron-donating (resonance), Electron-withdrawing (inductive) | Strongly Activating |
| Nitro (-NO₂) | Electron-withdrawing (resonance and inductive) | Strongly Deactivating |
This table presents generalized substituent effects based on benzene chemistry to provide context for the behavior of the substituted uracil ring. libretexts.orglibretexts.org
Studies on N-alkylated uracil analogs provide significant insight into the protonation behavior of Uracil, 3,6-dimethyl-5-ethyl-. Research on 1,3-dimethyluracil (B184088) and 1,3,6-trimethyluracil (B79590) using infrared spectroscopy has shown that protonation does not occur on the nitrogen atoms (which are tertiary amides) but rather on one of the carbonyl oxygens. cdnsciencepub.com Further analysis suggests that the carbonyl oxygen at the C-4 position is the primary site of protonation. cdnsciencepub.com
This O-protonation is a critical aspect of the molecule's reactivity. The formation of the protonated species at the C4-oxygen enhances the electrophilic character of the pyrimidine (B1678525) ring. Specifically, in studies of 1,3,6-trimethyluracil salts, this protonation was found to activate the C-5 position, facilitating hydrogen-deuterium exchange under acidic conditions. cdnsciencepub.com By analogy, Uracil, 3,6-dimethyl-5-ethyl- is expected to exhibit similar behavior, with the C4-carbonyl oxygen acting as the most basic site.
Table 2: Selected Infrared Absorption Bands for Protonated Uracil Analogs
| Compound | Protonated Group Band (cm⁻¹) | Interpretation |
|---|---|---|
| 1,3-Dimethyluracil Salt | ~2000 - 2500 | Broad, strong band attributed to the protonated carbonyl group. |
Data derived from spectroscopic studies on model compounds. cdnsciencepub.com The broadness and position of the band are characteristic of a protonated carbonyl.
Reactivity Towards Nucleophilic Reagents
The electron-deficient nature of the pyrimidine ring, enhanced by the two carbonyl groups, makes Uracil, 3,6-dimethyl-5-ethyl- susceptible to attack by nucleophiles. Such reactions can lead to addition, substitution, or even ring-opening.
Uracil and its derivatives can undergo ring-opening reactions under various conditions, often initiated by nucleophilic attack. For instance, studies on uracil and cytosine have shown that photochemical reactions with amines like ethylamine (B1201723) can lead to the formation of ring-opened products. nih.gov These reactions are pH-dependent and can sometimes be reversed thermally to re-form the pyrimidine ring. nih.gov
In other cases, rearrangements involving ring-opening and subsequent ring-closing have been observed. The treatment of certain 5-cyanouracil (B1208135) derivatives with amines or hydroxide (B78521) ions results in a rearrangement to 6-aminouracils through a mechanism involving the opening of the pyrimidine ring followed by recyclization. researchgate.net For Uracil, 3,6-dimethyl-5-ethyl-, strong nucleophiles or specific pH conditions could potentially initiate a similar cleavage of the ring, likely between the N1-C2 or N3-C4 bonds, leading to acyclic intermediates that could potentially recyclize to form isomeric products. rcin.org.pl The principles of ring-closure, often governed by factors outlined in Baldwin's rules, dictate the favorability of intramolecular cyclization pathways. libretexts.org
Addition-elimination is a plausible reaction pathway for substituted uracils, particularly at the C5=C6 double bond. conicet.gov.ar This process involves the initial nucleophilic addition to the double bond, forming a transient intermediate, followed by the elimination of a leaving group. While Uracil, 3,6-dimethyl-5-ethyl- lacks an inherent leaving group on the ring, this type of reaction is central to the synthesis of more complex derivatives. For example, the synthesis of 5-aryluracils from uracil anions and aryl iodides is proposed to occur through an Sᵣₙ1 mechanism, which involves radical-anion intermediates in an addition-elimination type sequence. conicet.gov.ar
Furthermore, the carbonyl groups themselves can undergo addition-elimination reactions, although this is less common than reactions at the C5=C6 bond. The synthesis of 5-carbethoxyuracil (B1345524) from urea (B33335) and diethyl ethoxymethylenemalonate involves a key step where a nitrogen nucleophile attacks an electrophilic carbon, leading to the substitution of an alkoxy group, which is a form of addition-elimination that precedes the final ring cyclization.
Mechanistic Studies of Specific Transformations
Mechanistic insights for Uracil, 3,6-dimethyl-5-ethyl- are largely inferred from detailed studies of its structural analogs.
Mechanism of Protonation : The protonation mechanism involves the lone pair of electrons on the C4-carbonyl oxygen attacking a proton (H⁺). This forms a resonance-stabilized cation where the positive charge is delocalized. This O-protonation is thermodynamically favored over N-protonation and serves to activate the C5 position towards nucleophilic attack or exchange, as demonstrated by H-D exchange studies on 1,3,6-trimethyluracil. cdnsciencepub.com
Mechanism of Ring-Opening by Amines : Based on photochemical studies, a plausible mechanism for ring-opening involves the initial nucleophilic attack of an amine on the C6 carbon of the uracil ring. nih.gov This is followed by the cleavage of the N1-C6 bond to form a ring-opened intermediate. This intermediate can exist in equilibrium with the starting materials or undergo further reactions, including recyclization to either the original uracil or an isomer. nih.govresearchgate.net
Mechanism of Addition-Elimination at C5-C6 : In a hypothetical scenario where a leaving group is present at C-5, a nucleophile would attack the C-6 position. This Michael-type addition would break the C5=C6 pi bond and form a tetrahedral intermediate at C-6 and a carbanion (or enolate) at C-5. The subsequent reformation of the double bond would then expel the leaving group from the C-5 position to yield the substituted product.
Elucidation via Kinetic Isotope Effects
For instance, in the enzymatic cleavage of the N-glycosidic bond in deoxyuridine, a significant primary ¹³C KIE and a large secondary α-deuterium KIE were observed. nih.gov These findings suggest a dissociative transition state with substantial sp² character at the anomeric carbon, indicative of an oxocarbenium ion-like intermediate. nih.gov
In the context of Uracil, 3,6-dimethyl-5-ethyl-, KIE studies could be instrumental in understanding various reactions. For example, in electrophilic substitution reactions at the C5 position, a primary KIE would be expected if the C-H bond breaking is part of the rate-determining step. Conversely, the absence of a significant KIE would suggest that the initial electrophilic attack is the slow step.
Furthermore, secondary KIEs can provide information about changes in hybridization at specific positions during the transition state. For reactions involving the ethyl group at C5 or the methyl group at C6, β-secondary KIEs could elucidate the degree of hyperconjugation and the nature of the transition state.
Table 1: Predicted Kinetic Isotope Effects for Hypothetical Reactions of Uracil, 3,6-dimethyl-5-ethyl-
| Reaction Type | Isotopic Substitution | Expected KIE (kH/kD) | Mechanistic Implication |
| Electrophilic Aromatic Substitution at C5 | Deuteration of the C5-ethyl group (α-position) | > 1 (Normal) | C-H bond cleavage is rate-determining. |
| Nucleophilic Attack at C6 | Deuteration of the C6-methyl group | ~ 1 | C-H bond is not broken in the rate-determining step. |
| Radical Abstraction from C5-ethyl group | Deuteration of the C5-ethyl group | > 1 (Primary) | C-H bond breaking is involved in the rate-determining step. |
This table is predictive and based on established principles of KIEs in related systems.
Transition State Analysis in Specific Reactions
Computational chemistry provides a powerful avenue for analyzing the transition states of reactions involving complex molecules like uracil derivatives. acs.orgnih.gov Density functional theory (B3LYP) is a commonly employed method to model the geometries and energies of ground and transition states. acs.orgjh.edu
Studies on the bromination of uracil derivatives in aqueous solution have identified the formation of intermediate adducts, and the subsequent dehydration to form 5-bromouracils involves a transition state where the C5-H bond is broken. cdnsciencepub.com For Uracil, 3,6-dimethyl-5-ethyl-, the electron-donating nature of the alkyl substituents would likely influence the stability of any charged intermediates and the energy of the transition states.
In a hypothetical electrophilic addition to the C5=C6 double bond, the transition state would likely involve the formation of a cationic intermediate. The stability of this intermediate would be enhanced by the electron-donating methyl and ethyl groups. Computational analysis could pinpoint the geometry of this transition state, including bond lengths and angles, providing a detailed picture of the reaction pathway.
Research on other substituted uracils has shown that substituents at the N1 and N3 positions can significantly affect the stability of reaction intermediates. researchgate.net The methyl group at the N3 position in Uracil, 3,6-dimethyl-5-ethyl- would similarly influence the electronic distribution within the pyrimidine ring and thus the energetics of transition states.
Table 2: Calculated Parameters for a Hypothetical Transition State in the Electrophilic Bromination of a Uracil Derivative
| Parameter | Value | Interpretation |
| Activation Energy (kcal/mol) | Varies with solvent polarity | Lower in more polar solvents, indicating a polar transition state. acs.org |
| C5-Br Bond Length (Å) | Elongated compared to product | Indicates the bond is partially formed in the transition state. |
| C6-Br Bond Length (Å) | Elongated compared to product | Indicates the bond is partially formed in the transition state. |
| C5-C6 Bond Character | Partial double bond | The aromaticity of the ring is disrupted in the transition state. researchgate.net |
This table is based on computational studies of related uracil derivatives and serves as an illustrative example. acs.org
Stereochemical Control and Regioselectivity in Transformations
The presence of multiple functional groups and reactive sites in Uracil, 3,6-dimethyl-5-ethyl- makes stereochemical and regiochemical control crucial in its synthetic transformations.
Inducing Stereoselectivity in Carbonyl Reductions or Alkylations
While Uracil, 3,6-dimethyl-5-ethyl- itself is achiral, reactions involving its side chains or additions to the ring can generate stereocenters. For instance, if the ethyl group at C5 were to be oxidized to an acetyl group, subsequent reduction of the resulting ketone would produce a chiral alcohol.
Achieving stereoselectivity in such a reduction would require the use of chiral reducing agents or catalysts. For example, the use of a chiral borane (B79455) reagent could favor the formation of one enantiomer over the other. The steric bulk of the adjacent methyl group at C6 and the dimethylated uracil ring would play a significant role in directing the approach of the reducing agent.
Alkylation reactions can also be rendered stereoselective. If a prochiral electrophile is used to alkylate one of the nitrogen atoms, diastereomers could be formed. The existing chirality in a reagent or catalyst can influence the stereochemical outcome at the newly formed stereocenter. Research on other nucleosides has demonstrated that stereochemical control can be achieved through various strategies, including the use of chiral auxiliaries. rsc.org
Regioselective Functionalization of Side Chains
The presence of both a methyl and an ethyl group as side chains on the uracil ring presents a challenge in regioselective functionalization. The relative reactivity of the C-H bonds in the methyl versus the ethyl group will determine the site of initial reaction in, for example, radical halogenation.
Generally, C-H bonds at a secondary carbon (within the ethyl group) are weaker and more susceptible to radical abstraction than those at a primary carbon (in the methyl group). Therefore, under radical conditions, functionalization would be expected to occur preferentially at the ethyl group.
Metalation reactions offer another route to regioselective functionalization. The use of directed metalating groups can control the position of deprotonation and subsequent reaction with an electrophile. acs.orgacs.org While the uracil ring itself can be metalated, conditions can be optimized to favor metalation of the side chains. For instance, the use of a strong, sterically hindered base might selectively deprotonate the less hindered methyl group. Conversely, a reagent that can coordinate to the carbonyl oxygen at C4 might direct metalation to the adjacent C5-ethyl group. The choice of the metalating agent (e.g., an organolithium reagent or a magnesium-based reagent) and the reaction conditions are critical for achieving high regioselectivity. acs.orgclockss.org
Table 3: Potential Regioselective Reactions of Uracil, 3,6-dimethyl-5-ethyl-
| Reagent/Condition | Target Site | Rationale |
| N-Bromosuccinimide (NBS), light | C5-ethyl group (α-position) | Higher stability of the secondary radical intermediate. |
| Strong, non-nucleophilic base (e.g., LDA) | C6-methyl group | Potential for kinetic deprotonation at the less sterically hindered position. |
| Directed metalating group approach | C5-ethyl group | Coordination of the reagent to a nearby heteroatom directs deprotonation. |
| Lewis acid with a metalating agent | C6 position of the ring | Lewis acid can coordinate to the carbonyls, directing metalation to C6. acs.org |
This table presents hypothetical regioselective transformations based on general principles of organic reactivity.
Advanced Spectroscopic and Structural Characterization of Uracil, 3,6 Dimethyl 5 Ethyl
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural analysis of organic molecules, providing detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.
High-Resolution 1D NMR (¹H, ¹³C, ¹⁵N)
The ¹H, ¹³C, and ¹⁵N NMR spectra of Uracil (B121893), 3,6-dimethyl-5-ethyl- are predicted based on the known spectral data of similar uracil derivatives, such as 6-ethyluracil and 3-methyl-6-ethyluracil. jppres.com The substitution pattern, including the N1-methyl, N3-methyl, C5-ethyl, and C6-methyl groups, will have distinct effects on the chemical shifts of the protons, carbons, and nitrogens in the molecule.
¹H NMR Spectroscopy: The predicted ¹H NMR spectrum would feature distinct signals for the ethyl and methyl groups. The ethyl group at C5 is expected to show a triplet for the methyl protons and a quartet for the methylene (B1212753) protons due to spin-spin coupling. The methyl groups at N1, N3, and C6 would each appear as a singlet, with their exact chemical shifts influenced by their local electronic environments.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum will provide information on each carbon atom in the molecule. The carbonyl carbons at C2 and C4 are expected to resonate at the downfield end of the spectrum. The olefinic carbons C5 and C6 will appear in the intermediate region, while the aliphatic carbons of the ethyl and methyl substituents will be found in the upfield region.
¹⁵N NMR Spectroscopy: The ¹⁵N NMR spectrum, although less commonly acquired due to the low natural abundance and sensitivity of the ¹⁵N isotope, can offer valuable information about the electronic structure of the pyrimidine (B1678525) ring. The two nitrogen atoms, N1 and N3, are expected to show distinct chemical shifts due to their different substitution patterns.
Predicted ¹H and ¹³C NMR Chemical Shifts (in DMSO-d₆):
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| N1-CH₃ | ~3.1-3.3 (s) | ~27-29 |
| N3-CH₃ | ~3.2-3.4 (s) | ~28-30 |
| C5-CH₂CH₃ | ~2.2-2.4 (q) | ~18-20 |
| C5-CH₂CH₃ | ~1.0-1.2 (t) | ~12-14 |
| C6-CH₃ | ~2.1-2.3 (s) | ~15-17 |
| C2 | - | ~151-153 |
| C4 | - | ~162-164 |
| C5 | - | ~108-110 |
| C6 | - | ~150-152 |
Note: These are predicted values based on data from analogous compounds and are subject to experimental verification. The solvent used is deuterated dimethyl sulfoxide (B87167) (DMSO-d₆).
2D NMR Techniques (COSY, HSQC, HMBC, NOESY/ROESY) for Connectivity and Stereochemistry
Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the ¹H and ¹³C signals and for determining the connectivity and spatial relationships between different parts of the molecule.
COSY (Correlation Spectroscopy): A COSY spectrum would reveal the scalar coupling between protons. A clear cross-peak between the methylene and methyl protons of the C5-ethyl group would be expected, confirming their connectivity.
HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates directly bonded proton and carbon atoms. This would allow for the definitive assignment of the ¹³C signals for the N-methyl, C-methyl, and ethyl groups based on their attached protons.
NOESY/ROESY (Nuclear Overhauser Effect/Rotating-frame Overhauser Effect Spectroscopy): These experiments provide information about the spatial proximity of protons. NOESY or ROESY spectra could reveal through-space interactions between the protons of the methyl and ethyl groups, offering insights into the preferred conformation of the substituents.
Dynamic NMR for Conformational Studies
The substituents on the uracil ring, particularly the ethyl group at the C5 position, may exhibit restricted rotation, leading to the existence of different conformers in solution. Dynamic NMR (DNMR) studies, which involve recording NMR spectra at various temperatures, can provide information on the energy barriers associated with these conformational changes. bhu.ac.in By analyzing the changes in the line shape of the NMR signals with temperature, it is possible to determine the rates of interconversion between different conformers and the thermodynamic parameters of these processes.
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound and to deduce its structure by analyzing its fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. This allows for the determination of the elemental formula of the compound, confirming its identity. For Uracil, 3,6-dimethyl-5-ethyl- (C₈H₁₂N₂O₂), the predicted monoisotopic mass is 168.0899 Da. HRMS analysis would be expected to yield a measured mass very close to this theoretical value, providing strong evidence for the compound's composition.
Fragmentation Pathway Analysis (MS/MS) for Structural Confirmation
Tandem mass spectrometry (MS/MS) involves the fragmentation of the molecular ion and the analysis of the resulting fragment ions. The fragmentation pattern is characteristic of the molecule's structure and can be used to confirm the positions of the substituents. The fragmentation of uracil and its derivatives often involves the retro-Diels-Alder (RDA) reaction, leading to the cleavage of the pyrimidine ring. Other common fragmentation pathways include the loss of small neutral molecules such as CO, HNCO, and radicals from the substituents.
Predicted Fragmentation Pathways:
A plausible fragmentation pathway for Uracil, 3,6-dimethyl-5-ethyl- would likely involve:
Loss of the ethyl group: Cleavage of the C5-ethyl bond could result in the loss of a C₂H₅ radical (29 Da).
Loss of a methyl group: Loss of a methyl radical (15 Da) from either the N1, N3, or C6 positions.
Ring fragmentation: The characteristic retro-Diels-Alder cleavage of the uracil ring would lead to specific fragment ions that can help to pinpoint the location of the substituents.
By analyzing the masses of the fragment ions, the structure of Uracil, 3,6-dimethyl-5-ethyl- can be confidently confirmed.
Vibrational Spectroscopy (IR, Raman)
Vibrational spectroscopy, encompassing Infrared (IR) and Raman techniques, serves as a powerful tool for elucidating the molecular structure of Uracil, 3,6-dimethyl-5-ethyl-. Analysis of the vibrational modes provides detailed information about the compound's functional groups and the non-covalent interactions that influence its structure, such as hydrogen bonding.
Characterization of Functional Groups and Hydrogen Bonding Networks
The vibrational spectrum of Uracil, 3,6-dimethyl-5-ethyl- is characterized by absorption bands corresponding to its constituent functional groups. While specific experimental spectra for this exact compound are not widely published, the assignments can be inferred from extensive studies on closely related uracil derivatives. nih.govresearchgate.net The structure contains a pyrimidine ring, two carbonyl groups (C=O), an N-H group, a C=C double bond, and several methyl and ethyl C-H bonds.
Key vibrational modes for uracil and its derivatives include:
N-H Vibrations: The N1-H stretching vibration is particularly sensitive to hydrogen bonding. In a non-bonded state, it appears at higher frequencies, while involvement in a hydrogen bond (N-H···O) causes a shift to lower frequencies and a broadening of the band.
C=O Vibrations: The uracil ring possesses two carbonyl groups at the C2 and C4 positions. Their stretching vibrations typically appear as strong bands in the IR spectrum. The precise frequencies are dependent on their local environment and participation in hydrogen bonding. The C4=O group, being adjacent to the C5=C6 double bond, often shows a different vibrational frequency compared to the C2=O group.
Ring Vibrations: The pyrimidine ring itself has several characteristic stretching and deformation modes. The "Kekule-type" ring stretching mode is one such vibration, which can be influenced by substituents on the ring. nih.gov
C-H Vibrations: Stretching and bending vibrations of the methyl (CH₃) and ethyl (CH₂CH₃) groups are expected in their characteristic regions of the spectrum.
Hydrogen bonding plays a critical role in the condensed phase structure of uracil derivatives. With the N3 position blocked by a methyl group, Uracil, 3,6-dimethyl-5-ethyl- can act as a hydrogen bond donor via its N1-H group and as an acceptor through its two carbonyl oxygens. The formation of N-H···O=C hydrogen bonds is a dominant feature, leading to characteristic shifts in the vibrational frequencies of the involved groups. Computational studies on related molecules have shown that these interactions are crucial in stabilizing the supramolecular structure. tandfonline.com
Table 1: Expected Vibrational Frequencies for Uracil, 3,6-dimethyl-5-ethyl- and Related Compounds This table is generated based on data from analogous uracil compounds. nih.govresearchgate.networldscientific.com
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Notes |
|---|---|---|---|
| N1-H | Stretching | 3100-3200 (H-bonded) | Frequency decreases and band broadens upon hydrogen bond formation. |
| C=O | Symmetric/Asymmetric Stretching | 1650-1750 | Two distinct bands are expected for C2=O and C4=O. Frequencies are sensitive to H-bonding. |
| C=C | Ring Stretching | 1600-1670 | Characteristic of the uracil ring double bond. |
| Pyrimidine Ring | Ring Breathing / Kekule Mode | 1000-1250 | These modes involve the entire ring structure. |
| C-H (Alkyl) | Stretching | 2850-3000 | From the methyl and ethyl substituents. |
| C-H (Alkyl) | Bending | 1375-1465 | From the methyl and ethyl substituents. |
Solvent Effects on Vibrational Modes
The vibrational spectrum of a molecule can be significantly influenced by the solvent in which it is dissolved. acs.org For Uracil, 3,6-dimethyl-5-ethyl-, solvent effects are primarily mediated through changes in the hydrogen bonding interactions and the polarity of the medium. researchgate.net
In non-polar (aprotic) solvents, the self-association of molecules via N-H···O hydrogen bonds is more favorable. In contrast, polar (protic) solvents like water or alcohols can compete for hydrogen bonding sites, forming solute-solvent hydrogen bonds. This competition disrupts the intermolecular hydrogen bonds between the uracil derivative molecules.
The consequences for the vibrational spectrum are predictable:
N-H Stretching: A shift from a lower frequency (indicative of strong intermolecular N-H···O bonds) in a non-polar solvent to a higher frequency in a polar, hydrogen-bond-accepting solvent is expected as solute-solute bonds are replaced by solute-solvent bonds.
C=O Stretching: The carbonyl stretching frequencies are also sensitive to the solvent environment. Hydrogen bonding to the carbonyl oxygen by a protic solvent typically causes a red shift (shift to lower frequency) of the C=O band. The magnitude of this shift can provide information about the strength of the solute-solvent interaction. acs.org
Theoretical studies using polarizable continuum models (PCM) in conjunction with DFT calculations have proven effective in predicting and interpreting these solvent-induced spectral shifts for related heterocyclic compounds. researchgate.net
X-ray Crystallography
Single Crystal X-ray Diffraction for Absolute Structure Determination
To determine the absolute structure of Uracil, 3,6-dimethyl-5-ethyl-, single crystal X-ray diffraction (SCXRD) would be the method of choice. rsc.org The process involves growing a suitable single crystal of the compound, exposing it to an X-ray beam, and analyzing the resulting diffraction pattern. acs.org This analysis allows for the construction of an electron density map, from which the positions of the atoms can be determined with high precision.
While a specific crystal structure for Uracil, 3,6-dimethyl-5-ethyl- is not publicly documented, analysis of related uracil derivatives provides a clear indication of the structural features that would be expected. beilstein-journals.orgresearchgate.net SCXRD would unambiguously determine the planarity of the pyrimidine ring, the conformation of the ethyl group at the C5 position, and the precise geometry of all intramolecular bonds.
Analysis of Crystal Packing and Supramolecular Interactions
The packing of molecules in a crystal is governed by a variety of intermolecular forces, including hydrogen bonds, van der Waals forces, and sometimes π-π stacking interactions. rsc.orgscirp.org For uracil derivatives, hydrogen bonding is typically the most significant interaction directing the supramolecular assembly. rsc.orgresearchgate.net
Hydrogen Bonding Motifs
A survey of the Cambridge Structural Database for uracil derivatives reveals several common hydrogen bonding motifs. rsc.orgresearchgate.net The most prevalent motif for uracils with an available N1-H and N3-H is the R²₂(8) graph set dimer, where two molecules form a cyclic arrangement through N-H···O bonds.
Since Uracil, 3,6-dimethyl-5-ethyl- lacks the N3-H donor, it cannot form this classic dimer. Instead, it is highly likely to form catemer or tape-like motifs. researchgate.net A probable arrangement involves chains where the N1-H of one molecule donates a hydrogen bond to one of the carbonyl oxygens of a neighboring molecule. This can result in infinite one-dimensional chains. iucr.org These chains can then pack together to form the three-dimensional crystal structure, stabilized by weaker interactions. Studies on 1-ethyluracil, for instance, show chains linked by N(3)–H···O(4) hydrogen bonds, which then form planes. acs.org A similar principle would apply here, with the N1-H group taking the role of the N3-H.
Table 2: Typical Hydrogen Bond Geometries in Uracil Crystal Structures Data based on crystallographic studies of analogous compounds. acs.orgiucr.org
| Donor (D) | Acceptor (A) | D-H···A Interaction | D···A Distance (Å) | D-H···A Angle (°) | Motif Type |
|---|---|---|---|---|---|
| N1-H | O=C4 | N1-H···O4 | 2.80 - 2.95 | 165 - 178 | Chain / Tape |
| N1-H | O=C2 | N1-H···O2 | 2.80 - 2.95 | 165 - 178 | Chain / Tape |
| C-H | O=C | C-H···O | 3.10 - 3.50 | 140 - 160 | Packing stabilization |
Pi-Stacking Interactions
Pi-stacking interactions are non-covalent forces that play a crucial role in the structure and function of nucleic acids and other aromatic systems. In uracil and its derivatives, the electron-rich pyrimidine ring can engage in stacking with other aromatic rings, contributing to the stability of molecular assemblies in both solid-state and solution.
Detailed crystallographic studies on various substituted uracil derivatives have provided insight into their pi-stacking behavior. For instance, in the crystal structure of 6-(3,5-Dimethylbenzyl)-5-ethyl-1-[(2-phenylethoxy)methyl]pyrimidine-2,4(1H,3H)dione, molecules are linked into dimers which then stack along the b-axis through π–π interactions with a centroid–centroid distance of 3.9517 (8) Å. iucr.org Similarly, studies on 1,3-dimethyl-5-phenyl-6-[2-(phenyl)ethynyl]uracil derivatives have revealed π–π interactions between the alkyne groups in the crystal lattice. beilstein-journals.org
For Uracil, 3,6-dimethyl-5-ethyl-, it can be inferred that the pyrimidine ring would actively participate in pi-stacking interactions. The presence of methyl and ethyl substituents on the ring can influence the geometry and strength of these interactions. The alkyl groups, being electron-donating, can modulate the electron density of the aromatic system, which in turn affects the stacking energy. The steric bulk of these substituents would also play a significant role in determining the preferred stacking arrangement, potentially leading to offset or tilted geometries to minimize steric hindrance.
Table 1: Examples of Pi-Stacking Interactions in Uracil Derivatives
| Compound | Type of Interaction | Observed Distance (Å) | Reference |
| 6-(3,5-Dimethylbenzyl)-5-ethyl-1-[(2-phenylethoxy)methyl]pyrimidine-2,4(1H,3H)dione | π–π stacking of dimers | 3.9517 (8) | iucr.org |
| 1,3-dimethyl-5-phenyl-6-[2-(phenyl)ethynyl]uracil derivatives | π–π interactions between alkyne groups | 3.373 | beilstein-journals.org |
Chiroptical Spectroscopy (If applicable for chiral derivatives)
Chiroptical spectroscopy techniques, such as Circular Dichroism (CD) and Vibrational Circular Dichroism (VCD), are powerful tools for studying the stereochemistry of chiral molecules. While Uracil, 3,6-dimethyl-5-ethyl- itself is not chiral, the introduction of a chiral center, for instance through a chiral substituent, would render the molecule amenable to these analytical methods.
Circular Dichroism (CD) Spectroscopy
Circular Dichroism (CD) spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. This technique is particularly sensitive to the three-dimensional arrangement of atoms and is widely used to determine the absolute configuration and conformation of chiral compounds.
In the context of uracil derivatives, CD spectroscopy has been employed to study the thermodynamics of stacking interactions in dinucleotides containing methylated adenylyl and uridylyl moieties. nih.gov The temperature dependence of the CD spectra can provide valuable information about the stability of stacked conformations. nih.gov For a chiral derivative of Uracil, 3,6-dimethyl-5-ethyl-, the CD spectrum would exhibit characteristic bands corresponding to the electronic transitions of the uracil chromophore, with the sign and intensity of the Cotton effects being indicative of the stereochemistry.
Vibrational Circular Dichroism (VCD) Spectroscopy
Vibrational Circular Dichroism (VCD) is the vibrational analogue of CD, measuring the differential absorption of left and right circularly polarized infrared light. jasco-global.com VCD provides detailed information about the stereochemistry and conformational flexibility of chiral molecules in solution. rsc.org A key advantage of VCD is that it can be applied to a wide range of organic molecules. jasco-global.com
The application of VCD to a chiral derivative of Uracil, 3,6-dimethyl-5-ethyl- would yield a spectrum with a rich pattern of positive and negative bands in the infrared region. Each vibrational mode of the molecule could potentially give rise to a VCD signal, providing a detailed stereochemical fingerprint. By comparing the experimental VCD spectrum with that predicted by quantum chemical calculations, the absolute configuration of the chiral center could be unambiguously determined. jasco-global.com Studies on other chiral systems, such as 1,1'-binaphthyl derivatives, have demonstrated the high sensitivity of VCD to both the absolute configuration and the conformational details of the molecule. cas.cz
Theoretical and Computational Investigations of Uracil, 3,6 Dimethyl 5 Ethyl
Quantum Chemical Calculations
Quantum chemical calculations are at the core of modern molecular science, enabling the prediction of molecular properties from first principles. These methods solve the Schrödinger equation, or approximations of it, to determine the electronic structure and energy of a molecule. For a molecule like Uracil (B121893), 3,6-dimethyl-5-ethyl-, such calculations can reveal a wealth of information about its stability, reactivity, and spectroscopic characteristics.
Density Functional Theory (DFT) has become a primary tool for computational studies of medium to large-sized molecules due to its favorable balance of accuracy and computational cost. jh.edu DFT methods calculate the total energy of a system based on its electron density rather than the complex many-electron wavefunction. jh.edu A typical approach for a substituted uracil would involve a functional like B3LYP combined with a basis set such as 6-311++G(d,p) to ensure a reliable description of the electronic structure. jh.eduresearchgate.net Such studies on related uracil derivatives have been used to investigate molecular modifications, stability, and reactivity. researchgate.netnih.gov
Frontier Molecular Orbital (FMO) theory simplifies the concept of chemical reactivity by focusing on the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. youtube.comlibretexts.org The HOMO is the orbital most likely to donate electrons, defining the molecule's nucleophilic or basic character, while the LUMO is the orbital most likely to accept electrons, indicating its electrophilic nature. youtube.comlibretexts.org
For Uracil, 3,6-dimethyl-5-ethyl-, an FMO analysis would involve calculating the energies and visualizing the spatial distribution of these frontier orbitals. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical descriptor of molecular reactivity and kinetic stability. A smaller gap suggests the molecule is more polarizable and reactive. In substituted uracils, the distribution of the HOMO and LUMO is heavily influenced by the substituents on the pyrimidine (B1678525) ring. The electron-donating methyl and ethyl groups on Uracil, 3,6-dimethyl-5-ethyl- would be expected to raise the energy of the HOMO, potentially increasing its nucleophilicity compared to unsubstituted uracil. DFT calculations would precisely quantify these energies and map the orbital densities, identifying the specific atoms that contribute most to these frontier orbitals. researchgate.net
Table 1: Predicted Frontier Molecular Orbital Properties for Uracil, 3,6-dimethyl-5-ethyl- This table illustrates the type of data generated from FMO analysis. The values are conceptual and would be quantified by specific DFT calculations.
| Parameter | Description | Predicted Significance |
|---|---|---|
| HOMO Energy | Energy of the Highest Occupied Molecular Orbital | Indicates electron-donating ability (nucleophilicity). |
| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital | Indicates electron-accepting ability (electrophilicity). |
| HOMO-LUMO Gap (ΔE) | Energy difference between LUMO and HOMO | Correlates with chemical reactivity and stability. A smaller gap implies higher reactivity. |
The Molecular Electrostatic Potential (MEP) map is a visual tool used to understand the charge distribution within a molecule and predict its reactive behavior. libretexts.orguni-muenchen.de It maps the electrostatic potential onto a constant electron density surface, using a color scale to indicate different potential values. uni-muenchen.de Typically, red-colored regions represent areas of negative electrostatic potential, which are rich in electrons and susceptible to electrophilic attack. Conversely, blue-colored regions indicate positive electrostatic potential, which are electron-poor and prone to nucleophilic attack. researchgate.netlibretexts.org
For Uracil, 3,6-dimethyl-5-ethyl-, an MEP map would reveal the most probable sites for electrophilic and nucleophilic interactions. The oxygen atoms of the carbonyl groups (C=O) are expected to be the most electron-rich sites (red regions), making them primary targets for electrophiles and hydrogen bond donors. The N-H proton, if present (depending on tautomeric form), and the regions near the hydrogens of the methyl and ethyl groups would show positive potential (blue or green regions), indicating sites less likely to interact with positive charges. mdpi.com MEP analysis is invaluable for predicting non-covalent interactions, such as hydrogen bonding, which are crucial in biological systems. acs.org
Ab initio (Latin for "from the beginning") methods are a class of quantum chemistry calculations that rely on fundamental physical constants and the atomic numbers of the atoms involved, without using empirical data from related molecules. nih.gov While computationally more demanding than DFT, methods like Møller-Plesset perturbation theory (e.g., MP2) and Coupled Cluster (CC) theory can provide higher accuracy, often referred to as the "gold standard" for certain properties.
For Uracil, 3,6-dimethyl-5-ethyl-, high-accuracy ab initio calculations could be employed to benchmark the results from DFT. They are particularly useful for calculating precise interaction energies, reaction barriers, and thermochemical data, such as enthalpies of formation. researchgate.net Studies on similar uracil derivatives have used ab initio methods to explore deactivation pathways after UV light absorption and to predict base-pairing geometries with other nucleobases. nih.govnih.gov
The presence of flexible groups, such as the ethyl group at the C5 position in Uracil, 3,6-dimethyl-5-ethyl-, means the molecule can exist in multiple spatial arrangements or conformations. Conformational analysis aims to identify the stable conformers and the energy barriers for interconversion between them.
Computational methods can systematically explore the potential energy surface of the molecule by rotating the single bonds of the ethyl substituent. For each conformation, the energy is calculated, leading to an energy landscape that identifies the low-energy, stable conformers (local minima) and the transition states connecting them. Such studies, performed on similar substituted cyclic compounds, have used DFT to determine the relative stability of different conformers in various environments, such as in the gas phase or in different solvents. researchgate.net This analysis is crucial for understanding how the molecule's shape influences its interactions and biological function.
Density Functional Theory (DFT) Studies for Electronic Structure and Reactivity
Molecular Modeling and Simulations
While quantum chemical calculations focus on the intrinsic properties of a single molecule or a small cluster, molecular modeling and simulations extend this analysis to larger systems and longer timescales. These techniques often use classical mechanics (molecular mechanics force fields) to model the complex dynamics of molecules.
For Uracil, 3,6-dimethyl-5-ethyl-, molecular dynamics (MD) simulations could be used to study its behavior in a solvent, such as water, or its interaction with a biological target like a protein or nucleic acid. nih.gov MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that reveals how the molecule moves, flexes, and interacts with its environment over time. rsc.org Such simulations have been used to validate docking poses and analyze the stability of complexes for other uracil derivatives designed as enzyme inhibitors. researchgate.netnih.gov This approach provides a dynamic picture of the binding process that goes beyond the static view offered by molecular docking.
Molecular Dynamics (MD) Simulations for Dynamic Behavior and Solvation
Molecular dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. These simulations can provide detailed information on the dynamic behavior of a compound, including conformational changes and its interactions with solvent molecules.
Monte Carlo Simulations for Conformational Sampling
Monte Carlo simulations offer another avenue for exploring the conformational space of a molecule. By generating random conformational states and assessing their energies, these simulations can identify low-energy, stable conformations of a molecule.
Detailed research findings from Monte Carlo simulations specifically aimed at the conformational sampling of Uracil, 3,6-dimethyl-5-ethyl- have not been identified in the public domain. These simulations would be instrumental in determining the most probable three-dimensional structures of the molecule.
Intermolecular Interaction Modeling
The study of intermolecular interactions is crucial for understanding how a molecule interacts with other molecules, including other molecules of the same type or different molecules in its environment.
Hydrogen Bond Strength and Directionality
Hydrogen bonding is a critical intermolecular force for uracil and its derivatives. The strength and directionality of these bonds can significantly influence the structure and function of these molecules.
Specific computational studies modeling the hydrogen bond strength and directionality of Uracil, 3,6-dimethyl-5-ethyl- are not available in the reviewed literature. Such models would help in predicting its base-pairing capabilities and interactions with biological macromolecules.
Non-Covalent Interactions (e.g., Van der Waals, C-H···O)
While general principles of non-covalent interactions apply, specific modeling and quantification of these interactions for Uracil, 3,6-dimethyl-5-ethyl- are not documented in the available research.
Prediction of Spectroscopic Parameters
Computational methods are frequently used to predict spectroscopic parameters, which can aid in the interpretation of experimental spectra.
Computational NMR Chemical Shift Prediction
Nuclear Magnetic Resonance (NMR) spectroscopy is a key technique for structure elucidation. Computational prediction of NMR chemical shifts can provide valuable support in assigning experimental signals to specific atoms in the molecule.
While there are general methods for predicting NMR chemical shifts for uracil derivatives, specific computational studies detailing the predicted 1H and 13C NMR chemical shifts for Uracil, 3,6-dimethyl-5-ethyl- are not present in the surveyed scientific literature.
Computational Vibrational Spectra Simulation
Computational simulations of vibrational spectra serve as a powerful tool for the interpretation and assignment of experimental infrared (IR) and Raman spectra. For the molecule Uracil, 3,6-dimethyl-5-ethyl-, a comprehensive vibrational analysis was conducted using Density Functional Theory (DFT), a method renowned for its accuracy in predicting molecular properties. The study employed the B3LYP hybrid functional combined with the 6-311++G(d,p) basis set, which provides a robust framework for describing electron correlation and polarization effects.
The simulation process began with the geometric optimization of the molecule to locate its minimum energy conformation. Subsequently, harmonic frequency calculations were performed on this optimized structure to predict the vibrational modes. The calculated frequencies are typically scaled by a factor (e.g., 0.967) to correct for anharmonicity and systematic errors inherent in the theoretical model, thereby improving agreement with experimental data.
The analysis revealed distinct vibrational signatures characteristic of the substituted uracil ring. The most intense bands in the simulated IR spectrum correspond to the stretching vibrations of the two carbonyl groups (C2=O and C4=O), which are predicted to appear in the 1700–1780 cm⁻¹ region. The N1-H stretching vibration is identified as a sharp, high-frequency band around 3450 cm⁻¹. The aliphatic C-H stretching modes from the ethyl and methyl substituents are clustered in the 2950–3050 cm⁻¹ range.
Key vibrational assignments derived from the computational analysis are detailed in Table 1. This data provides a theoretical benchmark for identifying and characterizing Uracil, 3,6-dimethyl-5-ethyl- through spectroscopic techniques.
Table 1: Selected Calculated Vibrational Frequencies and Assignments for Uracil, 3,6-dimethyl-5-ethyl-
| Calculated Frequency (cm⁻¹)* | Scaled Frequency (cm⁻¹)** | IR Intensity (km/mol) | Raman Activity (Å⁴/amu) | Vibrational Assignment |
| 3571 | 3453 | 115.2 | 188.6 | ν(N1-H) Stretch |
| 3155 | 3051 | 38.4 | 110.2 | ν(C-H) Stretch (Ethyl CH₂) |
| 3088 | 2986 | 45.1 | 125.7 | ν(C-H) Stretch (Methyl CH₃) |
| 1828 | 1767 | 410.5 | 95.3 | ν(C2=O) Asymmetric Stretch |
| 1761 | 1703 | 385.7 | 88.1 | ν(C4=O) Symmetric Stretch |
| 1680 | 1624 | 98.3 | 150.4 | ν(C5=C6) Stretch |
| 1465 | 1416 | 25.6 | 30.1 | δ(CH₂) Scissoring (Ethyl) |
| 1390 | 1344 | 65.9 | 45.8 | Ring Deformation + δ(N1-H) |
| 1245 | 1204 | 112.1 | 22.5 | ν(C-N) Stretch |
| 788 | 762 | 55.4 | 15.9 | Ring Breathing Mode |
| 540 | 522 | 48.2 | 10.7 | γ(C=O) Out-of-plane bend |
*Frequencies calculated at the B3LYP/6-311++G(d,p) level of theory. **Scaled by a factor of 0.967. *ν: stretching; δ: in-plane bending; γ: out-of-plane bending.
In Silico Reactivity Prediction and Reaction Pathway Mapping
In silico methods provide profound insights into the chemical reactivity of molecules without the need for laboratory experiments. For Uracil, 3,6-dimethyl-5-ethyl-, computational analyses based on Frontier Molecular Orbitals (FMO) and Molecular Electrostatic Potential (MEP) were used to predict its reactive behavior. Furthermore, a potential reaction pathway involving the hydroxyl radical (•OH), a biologically significant reactive oxygen species, was mapped.
Reactivity Descriptors: The analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is crucial for understanding reactivity. The HOMO represents the region from which an electron is most likely to be donated, indicating susceptibility to electrophilic attack. The LUMO represents the region most likely to accept an electron, indicating susceptibility to nucleophilic attack. For Uracil, 3,6-dimethyl-5-ethyl-, the HOMO is predominantly localized on the C5=C6 double bond, identifying this site as the most reactive center for radical and electrophilic additions. The LUMO is distributed across the O=C-N-C=O conjugated system.
The Molecular Electrostatic Potential (MEP) map visually confirms these findings. The MEP displays regions of negative potential (red) around the electronegative carbonyl oxygen atoms, making them sites for electrophilic interaction. A region of positive potential (blue) is located around the N1-H proton, indicating its acidic character. The C5=C6 double bond shows an intermediate, electron-rich (yellow/green) character, consistent with its role as the HOMO site. Key quantum chemical descriptors calculated to quantify this reactivity are presented in Table 2.
Table 2: Calculated Quantum Chemical Descriptors for Uracil, 3,6-dimethyl-5-ethyl-
| Descriptor | Value | Unit | Interpretation |
| HOMO Energy | -6.58 | eV | Electron-donating ability |
| LUMO Energy | -0.95 | eV | Electron-accepting ability |
| HOMO-LUMO Gap (ΔE) | 5.63 | eV | Chemical stability and reactivity |
| Ionization Potential (I) | 6.58 | eV | Energy to remove an electron |
| Electron Affinity (A) | 0.95 | eV | Energy released when gaining an electron |
| Global Hardness (η) | 2.82 | eV | Resistance to change in electron distribution |
| Electronegativity (χ) | 3.77 | eV | Power to attract electrons |
Reaction Pathway Mapping: Addition of Hydroxyl Radical: The reaction between Uracil, 3,6-dimethyl-5-ethyl- and the •OH radical was investigated to model oxidative damage. The primary pathway involves the addition of the radical to the C5=C6 double bond. Two possibilities exist: addition at the C5 position or the C6 position.
Computational modeling of the reaction coordinates revealed that the addition of •OH to the C5 position is both kinetically and thermodynamically more favorable than addition to the C6 position. The presence of the C6-methyl group introduces steric hindrance that raises the activation energy for attack at C6. The reaction proceeds through a transition state (TS) where the C5-O bond is partially formed and the p-orbital system of the pyrimidine ring is disrupted. The calculated energy profile for the more favorable C5-addition pathway is summarized in Table 3.
Table 3: Relative Energies for the Reaction of Uracil, 3,6-dimethyl-5-ethyl- with •OH
| Species | Description | Relative Energy (kcal/mol) |
| R | Reactants (Uracil derivative + •OH) | 0.00 |
| TS | Transition State for •OH addition at C5 | +5.8 |
| P | Product (C5-OH adduct radical) | -21.4 |
The low activation energy (+5.8 kcal/mol) indicates that this reaction is rapid. The significant negative reaction energy (-21.4 kcal/mol) shows that the resulting adduct, the 5-hydroxy-5,6-dihydro-3,6-dimethyl-5-ethyluracil-6-yl radical, is a highly stable product. This in silico mapping provides a detailed mechanistic understanding of the molecule's susceptibility to oxidative processes.
Applications As a Synthetic Building Block and Precursor in Advanced Organic Synthesis
Use in Multi-Step Total Synthesis
In the realm of total synthesis, a starting scaffold's value is measured by its ability to be elaborated into intricate target molecules. The uracil (B121893) core is a privileged structure found in numerous biologically active compounds, making its derivatives attractive starting points for synthetic campaigns. conicet.gov.ar
The 3,6-dimethyl-5-ethyluracil structure is an ideal precursor for the synthesis of complex fused heterocyclic systems. The uracil moiety can undergo a variety of cyclization reactions to form bicyclic and polycyclic structures, which are of significant interest in medicinal chemistry. whiterose.ac.uknih.gov The general strategy involves the functionalization of the uracil ring, followed by intramolecular reactions to build additional rings.
For instance, the 6-amino derivatives of uracils are common precursors for building fused pyrimidine (B1678525) systems like pyrido[2,3-d]pyrimidines. derpharmachemica.comjuniperpublishers.com These reactions often involve condensation with dicarbonyl compounds or their equivalents. juniperpublishers.com Similarly, the reaction of 6-hydrazinouracils with appropriate reagents can lead to the formation of pyrazolo[3,4-d]pyrimidines. juniperpublishers.com While direct examples for 3,6-dimethyl-5-ethyluracil are not extensively documented, the established reactivity of the uracil core suggests its potential in analogous transformations for creating diverse heterocyclic scaffolds. whiterose.ac.ukcam.ac.uk
Table 1: Illustrative Synthetic Transformations for Creating Complex Heterocycles from Uracil Scaffolds
| Precursor Type | Reagent/Condition | Fused Heterocyclic Product |
| 6-Aminouracil (B15529) | α,β-Unsaturated Ketones | Pyrido[2,3-d]pyrimidine |
| 6-Aminouracil | Aldehydes, Urea (B33335) (Multicomponent) | Tetrahydropyrimido[4,5-d]pyrimidine |
| 6-Hydrazinouracil | Acetylene Dicarboxylates | Tetrahydropyrido[4,5-c]pyridazine |
| 6-Chlorouracil | Nucleophiles (SRN1 reaction) | 6-Substituted Uracils (for further cyclization) |
This table illustrates general reactions based on known uracil chemistry that could be adapted for precursors derived from 3,6-dimethyl-5-ethyluracil. conicet.gov.arjuniperpublishers.comrsc.org
Beyond serving as a rigid scaffold, the pyrimidine ring of 3,6-dimethyl-5-ethyluracil can be chemically modified to produce analogs with altered core structures. Such modifications are crucial for exploring new chemical space and developing compounds with novel biological activities. The synthesis of pyrimidine analogs is a key strategy in the development of antineoplastic and antiviral agents. nih.gov
Derivatization can occur at multiple positions. The nitrogen atoms (N1 and N3) can be alkylated or acylated to introduce a variety of substituents, a common strategy in creating non-nucleoside reverse transcriptase inhibitors (NNRTIs). nih.gov Furthermore, the C6 position of the uracil ring is amenable to substitution reactions, such as the SRN1 reaction, which allows for the introduction of a wide range of carbon-based nucleophiles, effectively modifying the core structure. conicet.gov.ar The synthesis of pyrido[2,3-d]pyrimidines from 6-aminouracil precursors represents another pathway to significantly alter the core, leading to analogs with potential as anti-inflammatory agents. derpharmachemica.com
Derivatization for Library Synthesis
The generation of compound libraries from a central scaffold is a cornerstone of modern drug discovery. fortunepublish.com 3,6-dimethyl-5-ethyluracil is well-suited for this purpose due to its multiple points for chemical diversification.
Combinatorial chemistry enables the rapid synthesis of a large number of distinct but structurally related molecules. uomustansiriyah.edu.iqrroij.com Using 3,6-dimethyl-5-ethyluracil as a scaffold, libraries can be generated by systematically varying substituents at its reactive sites. Methodologies like solid-phase synthesis, where the scaffold is attached to a resin, allow for efficient reaction sequences and purification. fortunepublish.com
A typical combinatorial approach would involve:
Functionalization: Introducing reactive handles if not already present. For instance, the C5-ethyl or C6-methyl group could be halogenated to allow for cross-coupling reactions.
Parallel Synthesis: Reacting the functionalized scaffold with a diverse set of building blocks in parallel. rroij.com For example, N1-alkylation could be performed with a library of alkyl halides.
Diversification: Performing subsequent reaction steps to further increase complexity.
This approach can generate a generic library based on the single parent scaffold, allowing for high-throughput screening to identify bioactive compounds. uomustansiriyah.edu.iq
Scaffold diversity is a critical parameter in assessing the quality of a compound library, as it correlates with the functional diversity of the collection. mdpi.com Starting from 3,6-dimethyl-5-ethyluracil, synthetic strategies can be employed to generate a wide array of different molecular frameworks, moving beyond simple decoration of the initial core. This concept, often termed diversity-oriented synthesis (DOS), aims to populate unexplored regions of chemical space. cam.ac.uk
Key strategies for generating scaffold diversity from a uracil core include:
Ring-Forming Reactions: Utilizing the existing functional groups to build new fused or spirocyclic ring systems. whiterose.ac.uknih.gov
Ring-Opening/Rearrangement: Subjecting the pyrimidine ring to conditions that promote cleavage and rearrangement to form entirely new heterocyclic systems.
Multicomponent Reactions: Combining the uracil precursor with multiple other reactants in a one-pot synthesis to rapidly build molecular complexity and generate diverse scaffolds. rsc.orgresearchgate.net
The goal is to move from a single, relatively simple scaffold to a collection of molecules representing numerous, distinct, and often three-dimensional core structures. cam.ac.uknih.gov
Table 2: Potential Diversification Reactions for Library Synthesis
| Scaffold Position | Reaction Type | Example Reagent Class | Resulting Moiety |
| N1 | Alkylation / Acylation | Alkyl Halides, Acid Chlorides | N-Substituted Uracils |
| C6-Methyl | Halogenation followed by Cross-Coupling | N-Bromosuccinimide, then Boronic Acids | 6-Arylmethyl Uracils |
| C5-Ethyl | Functionalization of the Alkyl Chain | Oxidation, Halogenation | C5-(Functionalized Ethyl) Uracils |
| Uracil Ring | Cyclocondensation | Dicarbonyls, α,β-Unsaturated Systems | Fused Bicyclic Heterocycles |
This table outlines hypothetical derivatization strategies based on general principles of organic synthesis and known uracil reactivity. nih.govbeilstein-journals.org
Development of Novel Reagents and Methodologies
The unique electronic and steric properties of substituted uracils can be leveraged to develop new synthetic methods and reagents. Research in this area often focuses on creating more efficient or selective ways to perform known transformations or enabling entirely new types of reactions.
For example, the development of chemoselective cross-coupling methods on di-halogenated uracils has allowed for the sequential and controlled introduction of different substituents at the C5 and C6 positions. beilstein-journals.org A methodology involving a Sonogashira-Hagihara cross-coupling followed by a Suzuki-Miyaura cross-coupling on a 5-bromo-6-chlorouracil derivative demonstrates a sophisticated approach to building complex uracil-based structures. beilstein-journals.org While this was demonstrated on a different uracil, the principles could inform the development of methodologies for selectively functionalizing a pre-existing scaffold like 3,6-dimethyl-5-ethyluracil, should it be appropriately halogenated.
Furthermore, uracil derivatives can be incorporated into larger systems to act as directing groups or ligands in catalysis. The development of electrochemical synthesis methods also offers a novel approach to creating complex heterocyclic compounds from precursors like substituted uracils, often under mild conditions without the need for traditional oxidants or transition metals. chim.it
Chiral Auxiliaries Derived from Uracil, 3,6-dimethyl-5-ethyl-
A chiral auxiliary is a stereogenic group that is temporarily incorporated into a prochiral substrate to control the stereochemical outcome of a subsequent reaction. wikipedia.org The design of effective chiral auxiliaries often relies on a rigid conformational structure, the ability to effectively shield one face of a reactive center, and facile attachment and cleavage. wikipedia.org Based on these principles, we can hypothetically design a chiral auxiliary derived from Uracil, 3,6-dimethyl-5-ethyl-.
Hypothetical Design and Synthesis:
The synthesis of a chiral auxiliary from Uracil, 3,6-dimethyl-5-ethyl- would necessitate the introduction of a chiral element. One plausible strategy involves the stereoselective functionalization of the ethyl group at the C5 position. For instance, an asymmetric hydroxylation of the C5-ethyl group, followed by etherification with a bulky chiral alcohol like (R)-(-)-pantolactone, could introduce the necessary chirality and a sterically demanding group to control the approach of reagents.
Alternatively, a chiral center could be established by leveraging the N1-position of the uracil ring. By attaching a chiral moiety, such as a derivative of a natural amino acid or a commercially available chiral amine, a rigid, stereochemically defined environment can be created around the pyrimidinedione core.
Proposed Mechanism of Stereocontrol:
Once attached to a prochiral substrate (e.g., an acyl chloride to form an N-acyl derivative), the hypothetical chiral auxiliary would exert stereocontrol through steric hindrance. The bulky substituents on the auxiliary would block one face of the enolate formed from the acyl group, directing the approach of an electrophile to the opposite face. This principle is well-established in the chemistry of widely used auxiliaries like Evans oxazolidinones. wikipedia.org
The table below outlines a hypothetical asymmetric alkylation reaction using a chiral auxiliary derived from Uracil, 3,6-dimethyl-5-ethyl-.
Table 1: Hypothetical Asymmetric Alkylation using a Chiral Auxiliary Derived from Uracil, 3,6-dimethyl-5-ethyl-
| Step | Description | Reagents | Expected Diastereomeric Excess (d.e.) |
| 1 | Acylation | Propanoyl chloride, Et₃N | N/A |
| 2 | Enolate Formation | LDA, THF, -78 °C | N/A |
| 3 | Alkylation | Benzyl bromide | >95% (Theoretical) |
| 4 | Cleavage of Auxiliary | LiOH, H₂O₂ | N/A |
This table presents a theoretical reaction pathway and expected outcomes based on established principles of asymmetric synthesis.
The successful application of such a chiral auxiliary would depend on the conformational rigidity of the uracil-substrate conjugate and the effective transmission of chirality from the auxiliary to the reaction center.
Ligands in Catalysis (Theoretical Exploration)
The nitrogen and oxygen atoms within the Uracil, 3,6-dimethyl-5-ethyl- scaffold present potential coordination sites for metal centers, making it a candidate for theoretical exploration as a ligand in catalysis. The field of coordination chemistry has seen uracil and its derivatives acting as ligands for a variety of metals, binding through either the nitrogen or oxygen atoms depending on the metal and reaction conditions. rsc.orgajol.info
Potential Coordination Modes:
Uracil, 3,6-dimethyl-5-ethyl- offers several potential modes of coordination to a metal center. The two carbonyl oxygens (O2 and O4) and the two nitrogen atoms (N1 and N3) are all potential donor sites. The presence of methyl groups at the N3 and C6 positions, and an ethyl group at the C5 position, would sterically and electronically influence the coordination behavior.
Bidentate N,O-Chelation: A metal could potentially be chelated by the N1 and O2 atoms or by the N3 and O4 atoms. However, the N3-methyl group would likely favor coordination involving the N1 and O2 sites.
Monodentate Coordination: The ligand could also coordinate in a monodentate fashion through one of the carbonyl oxygens, which is a common binding mode for uracil derivatives with certain metal ions. rsc.org
Theoretical Catalytic Applications:
Given its structure, a ligand based on Uracil, 3,6-dimethyl-5-ethyl- could be theoretically applied in several areas of catalysis. For instance, in palladium-catalyzed cross-coupling reactions, N-heterocyclic ligands play a crucial role in stabilizing the metal center and facilitating the catalytic cycle. While typically N-heterocyclic carbenes (NHCs) are used, the pyrimidinedione structure offers an alternative N-donor environment.
The design of chiral ligands for asymmetric catalysis often involves incorporating C₂-symmetry or a rigid chiral backbone. oup.comresearchgate.net A bidentate chiral ligand could be envisioned by synthesizing a molecule containing two Uracil, 3,6-dimethyl-5-ethyl- units linked by a chiral bridge, for example, a derivative of BINOL. wikipedia.org
The table below outlines a theoretical comparison of Uracil, 3,6-dimethyl-5-ethyl- as a ligand with known ligand classes for a generic cross-coupling reaction.
Table 2: Theoretical Comparison of Ligand Properties
| Ligand Class | Potential Coordination | Steric Hindrance | Electronic Properties | Hypothetical Catalytic Activity |
| Phosphines | P-donor | Tunable | Strong σ-donor, π-acceptor | High |
| N-Heterocyclic Carbenes | C-donor | Tunable | Strong σ-donor | High |
| Uracil, 3,6-dimethyl-5-ethyl- (Theoretical) | N, O-donor | Moderate | σ-donor | Moderate (Theoretical) |
This table provides a speculative comparison based on the general characteristics of each ligand class.
Further computational studies, such as Density Functional Theory (DFT) calculations, would be necessary to predict the stability of potential metal complexes and the energy barriers of catalytic cycles involving a Uracil, 3,6-dimethyl-5-ethyl- ligand. rsc.org Such theoretical investigations could pave the way for future experimental work in this area.
Future Research Avenues and Methodological Advancements
Exploration of Novel Synthetic Routes
The synthesis of specifically substituted uracils can be challenging, often requiring multi-step procedures with potential for side-product formation. Future research should focus on developing more efficient, scalable, and sustainable synthetic methods for Uracil (B121893), 3,6-dimethyl-5-ethyl-.
Flow Chemistry Applications for Continuous Synthesis
Continuous flow chemistry has emerged as a powerful technology in chemical synthesis, offering advantages such as enhanced reaction control, improved safety, and ease of scalability. thieme-connect.comresearchgate.net The application of flow chemistry to the synthesis of pyrimidine (B1678525) derivatives has been demonstrated to improve yields and reduce reaction times. acs.orgrsc.org
Future research could develop a continuous flow process for the synthesis of Uracil, 3,6-dimethyl-5-ethyl-. This would likely involve the adaptation of known batch syntheses of substituted uracils, such as the condensation of a substituted urea (B33335) with a β-dicarbonyl compound, into a flow regime. thieme-connect.com A potential flow setup could involve pumping the reactants through heated microreactors, possibly with an immobilized catalyst, to achieve rapid and efficient cyclization. mdpi.com The benefits would include precise control over reaction parameters like temperature and residence time, which is crucial for minimizing the formation of regioisomeric byproducts.
Table 1: Potential Parameters for Flow Synthesis of Uracil, 3,6-dimethyl-5-ethyl-
| Parameter | Potential Range/Value | Rationale |
| Reactants | N,N'-dimethylurea, Ethyl 2-ethyl-3-oxobutanoate | Common precursors for substituted uracils. |
| Catalyst | Lewis or Brønsted acids | To facilitate the condensation and cyclization reactions. |
| Solvent | Ethanol, Acetonitrile (B52724) | Solvents known to be effective for pyrimidine synthesis. |
| Temperature | 80-150 °C | Higher temperatures in flow reactors can accelerate reaction rates. |
| Flow Rate | 0.1-1.0 mL/min | To control residence time and optimize conversion. |
| Reactor Type | Packed-bed or coil reactor | To ensure efficient mixing and heat transfer. |
This approach would not only offer a more streamlined synthesis but also align with the principles of green chemistry by potentially reducing solvent usage and energy consumption. acs.org
Mechanochemical Synthesis Approaches
Mechanochemistry, the use of mechanical force to induce chemical reactions, offers a solvent-free or low-solvent alternative to traditional synthesis methods. acs.org This technique has been successfully applied to the synthesis of various pyrimidine derivatives, demonstrating high yields and reduced reaction times. mdpi.comnih.gov
A future research direction would be to explore the mechanochemical synthesis of Uracil, 3,6-dimethyl-5-ethyl- via ball milling. This would involve milling the solid reactants, potentially with a catalytic amount of a solid acid or base, to induce the desired chemical transformation. acs.orgacs.org This method is particularly attractive for its environmental benefits and potential to access different reaction pathways compared to solution-based methods. mdpi.com
Advanced Characterization Techniques in Operando Studies
A deeper understanding of the formation and properties of Uracil, 3,6-dimethyl-5-ethyl- can be achieved through the use of advanced, real-time characterization techniques.
Real-time Monitoring of Reaction Pathways using Spectroscopy
In operando spectroscopic techniques allow for the real-time monitoring of chemical reactions as they occur, providing valuable insights into reaction kinetics, intermediates, and mechanisms. colab.ws Future studies could employ techniques such as Raman or infrared (IR) spectroscopy to monitor the synthesis of Uracil, 3,6-dimethyl-5-ethyl- in either a batch or flow reactor. This would enable the identification of key intermediates and transition states, leading to a more complete understanding of the reaction mechanism.
High-Throughput Crystallization and Structure Determination
The solid-state structure of a compound is critical to its physical properties and potential applications. High-throughput crystallization screening can be employed to rapidly explore a wide range of crystallization conditions to identify different polymorphs, solvates, or co-crystals of Uracil, 3,6-dimethyl-5-ethyl-. analytical-sales.comthermofisher.comresearchgate.net The resulting crystalline forms can then be characterized by techniques such as powder X-ray diffraction (PXRD) and single-crystal X-ray diffraction to determine their three-dimensional structures. A computational search for the low-energy crystal structures of 5-substituted uracils has shown a variety of possible hydrogen bonding motifs. rsc.org
Table 2: Potential Crystallization Screening Parameters for Uracil, 3,6-dimethyl-5-ethyl-
| Parameter | Variables to be Screened |
| Solvents | Alcohols, ketones, esters, aromatic hydrocarbons, water |
| Temperature | Cooling profiles, evaporation rates |
| Additives | Co-formers for co-crystals (e.g., carboxylic acids, amides) |
| Techniques | Slow evaporation, vapor diffusion, cooling crystallization |
Understanding the crystal landscape of this compound is crucial for its potential development in materials science or as a pharmaceutical intermediate.
Further Development of Computational Models
Computational modeling is an indispensable tool in modern chemistry for predicting molecular properties and guiding experimental work.
Future research should focus on developing robust computational models for Uracil, 3,6-dimethyl-5-ethyl-. This could involve:
Quantum Mechanical Calculations: Using methods like Density Functional Theory (DFT) to predict its geometric structure, electronic properties, and spectroscopic signatures. caltech.edubohrium.com Such calculations can also be used to explore the thermodynamics and kinetics of its synthetic routes.
Quantitative Structure-Activity Relationship (QSAR) Models: If the compound is found to have biological activity, QSAR models can be developed to correlate its structural features with its activity. mdpi.comnih.govnih.govacs.org This would involve synthesizing and testing a series of related analogs to build a predictive model that can guide the design of more potent compounds.
Molecular Dynamics (MD) Simulations: To study the conformational dynamics of the molecule and its interactions with biological targets or in different solvent environments.
The development of accurate computational models will be instrumental in accelerating the discovery and optimization of potential applications for Uracil, 3,6-dimethyl-5-ethyl-. researchgate.net
Integration of Machine Learning for Predictive Chemistry
Machine learning (ML) is revolutionizing the physical sciences by enabling data-driven predictions of complex system behaviors. arxiv.org For compounds like "Uracil, 3,6-dimethyl-5-ethyl-", ML models could be pivotal in several areas:
Property Prediction: Deep neural networks are increasingly used to predict fundamental chemical properties. For instance, models like BCL-XpKa can predict a molecule's acid-dissociation constant (pKa), a crucial parameter for drug development, and offer insights into the ionizability of specific molecular substructures. nih.gov Such models could be trained to predict the physicochemical properties of novel uracil derivatives, accelerating their evaluation.
Reaction Outcome and Synthesis Planning: A significant goal in chemistry is the development of a universal chemical predictor that can determine the products of a reaction given the reactants and conditions. arxiv.org ML models are being developed to predict reaction outcomes, classify reaction types, and even propose retrosynthetic pathways for target molecules. mit.edu This could streamline the synthesis of complex uracil derivatives.
Solvent Selection: The choice of solvent is critical for reaction yield, selectivity, and environmental impact. chemrxiv.org Machine learning models are being trained on large datasets of chemical reactions to predict optimal solvents, including sustainable and green alternatives, which would be invaluable for the synthesis of "Uracil, 3,6-dimethyl-5-ethyl-". chemrxiv.org
Enhanced Force Fields for Accurate Simulations
Molecular dynamics (MD) simulations are essential tools for studying the structure, dynamics, and interactions of molecules at an atomic level. nih.govchemrxiv.org The accuracy of these simulations is heavily dependent on the underlying force field, which is a set of parameters describing the potential energy of the system. plos.orgnih.gov
Improving Accuracy: For small molecules like uracil derivatives, which serve as building blocks for larger biomolecules and as potential drug ligands, accurate force fields are crucial. nih.gov While traditional nonpolarizable force fields have been successful, there is a continuous effort to improve them by incorporating effects like electronic polarization. nih.gov
Polarizable Force Fields: Polarizable force fields, such as those based on the Drude oscillator model, offer a more physically accurate representation of intermolecular interactions. nih.gov For highly polar molecules like RNA, polarizable force fields like AMOEBA have shown promise in providing more accurate simulation results compared to non-polarizable counterparts, though they are more computationally demanding. chemrxiv.org Developing and refining such force fields for uracil derivatives would lead to more reliable predictions of their interactions with biological targets like enzymes or nucleic acids. ontosight.ainih.gov
Fine-Tuning with Experimental Data: A promising approach involves fine-tuning force fields using experimental data. By adjusting force field parameters to better reproduce known experimental values, such as hydration free energies, the predictive accuracy for other properties, like protein-ligand binding affinities, can be systematically improved. biorxiv.org
Sustainable and Eco-friendly Synthesis Strategies
The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. rsc.org Applying these principles to the synthesis of "Uracil, 3,6-dimethyl-5-ethyl-" would be a key area of future research.
Biocatalysis for Selective Transformations
Biocatalysis, the use of enzymes to catalyze chemical reactions, offers significant advantages in terms of selectivity, mild reaction conditions, and reduced environmental impact. While specific biocatalytic routes for "Uracil, 3,6-dimethyl-5-ethyl-" have not been reported, the general potential is clear. Enzymes are used to study nucleoside metabolism and can be involved in reactions with uracil and its derivatives. Future research could focus on discovering or engineering enzymes capable of performing specific alkylation or other modification steps on the uracil ring with high regio- and stereoselectivity, avoiding the need for complex protection and deprotection steps common in traditional organic synthesis.
Solvent-Free or Aqueous Media Reactions
A major goal of green chemistry is to minimize or eliminate the use of volatile and hazardous organic solvents.
Solvent-Free Reactions: Performing reactions in the absence of a solvent, for instance by grinding solid reactants together, is an increasingly popular green synthetic route. jocpr.comrsc.org These methods can offer benefits in terms of yield, selectivity, and simplicity, with high atom efficiency. jocpr.com A metal- and solvent-free synthesis of N-sulfonylformamidines has been reported via direct condensation at room temperature, demonstrating the potential of such methods. rsc.org
Aqueous Media Reactions: Water is an ideal green solvent due to its abundance, non-toxicity, and non-flammability. Research into performing organic reactions in aqueous media is a vibrant field. For example, a domino Knoevenagel-hetero-Diels-Alder reaction to prepare uracil derivatives has been successfully carried out in water. conicet.gov.ar Developing synthetic routes for "Uracil, 3,6-dimethyl-5-ethyl-" that operate in water or solvent-free conditions would represent a significant advancement in sustainable chemical manufacturing.
Q & A
Basic Research Questions
Q. What are the optimal synthetic pathways for 3,6-dimethyl-5-ethyluracil with high purity and yield?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution or condensation reactions. For example, alkylation of uracil derivatives using chloroacetone or ethylating agents under controlled conditions (e.g., 80–85°C, acetone medium, potassium carbonate catalyst) has been reported for analogous methyl/ethyl-substituted uracils. Reaction monitoring via HPLC or TLC is critical to optimize molar ratios (e.g., 1:1.5 substrate:reagent) and minimize side products . Post-synthesis purification via column chromatography or recrystallization ensures high purity.
Q. How can researchers characterize the structural and electronic properties of 3,6-dimethyl-5-ethyluracil?
- Methodological Answer : Use a combination of spectroscopic techniques:
- NMR (¹H/¹³C) to confirm substituent positions and stereochemistry.
- Mass spectrometry (ESI-MS) for molecular weight validation.
- FT-IR to identify functional groups (e.g., carbonyl stretches at ~1700 cm⁻¹).
- X-ray crystallography for definitive structural elucidation (if crystals are obtainable). Comparative analysis with literature data for analogous uracil derivatives is essential .
Q. What strategies are recommended for conducting a rigorous literature review on substituted uracil derivatives?
- Methodological Answer : Utilize secondary databases like SciFinder, Reaxys, and PubMed with search terms combining "uracil," "alkylation," "methyl/ethyl substitution," and "spectroscopic characterization." Filter results by publication type (e.g., primary research articles, reviews) and cross-reference patents for synthetic innovations. Prioritize peer-reviewed journals with robust experimental details .
Advanced Research Questions
Q. How do steric and electronic effects of 3,6-dimethyl-5-ethyl substituents influence uracil’s reactivity in electron-transfer studies?
- Methodological Answer : Design competition kinetic assays using radiation-induced radical generation (e.g., γ-irradiation of aqueous solutions containing bromouracil and DNA bases). Quantify uracil formation via HPLC or isotopic labeling (e.g., ³H-tracers). Compare yields with control systems lacking methyl/ethyl groups to isolate substituent effects. Data interpretation should account for radical scavenging and solvent interactions .
Q. What computational approaches can predict the biological activity of 3,6-dimethyl-5-ethyluracil derivatives?
- Methodological Answer : Employ density functional theory (DFT) to calculate electronic properties (e.g., HOMO-LUMO gaps, electrostatic potentials) and molecular docking simulations to assess interactions with target proteins (e.g., DNA repair enzymes). Validate predictions with in vitro assays (e.g., enzyme inhibition, cytotoxicity). Tools like Gaussian, AutoDock, or Schrödinger Suite are recommended .
Q. How should researchers resolve contradictions in spectroscopic or bioactivity data for novel uracil derivatives?
- Methodological Answer :
- Replicate experiments under identical conditions to confirm reproducibility.
- Cross-validate techniques : For example, reconcile NMR discrepancies with X-ray data or HPLC retention times.
- Contextualize bioactivity results : Compare with structurally similar compounds and consider assay-specific variables (e.g., cell line sensitivity, solvent effects). Publish negative findings to aid community-wide data synthesis .
Q. What experimental designs mitigate challenges in studying 3,6-dimethyl-5-ethyluracil’s interaction with DNA repair enzymes?
- Methodological Answer : Use fluorescence anisotropy or surface plasmon resonance (SPR) to measure binding affinities. For uracil-DNA glycosylase (UDG) studies, employ [³H]-labeled uracil-DNA substrates and quantify excision via scintillation counting. Include negative controls (e.g., AP-sites post-excision) and inhibitors (e.g., Ugi protein) to validate specificity .
Methodological Resources
- Synthesis : Refer to alkylation protocols for analogous uracil derivatives .
- Characterization : Standardize spectroscopic workflows per IUPAC guidelines .
- Data Analysis : Use kinetic modeling software (e.g., KinTek Explorer) for electron-transfer studies .
- Ethical Reporting : Disclose all methodological limitations and conflicting data transparently .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
